molecular formula C12H21ClN4O2 B3049738 Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride CAS No. 2177263-54-4

Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride

Cat. No.: B3049738
CAS No.: 2177263-54-4
M. Wt: 288.77
InChI Key: KGLOOSUQQRVUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride (CAS: 2177263-54-4) is a heterocyclic compound featuring a pyrazolo[1,5-a][1,4]diazepine core with a tert-butyl carbamate protecting group and an amino substituent. Its molecular formula is C₁₂H₂₁ClN₄O₂, with a molecular weight of 288.77 g/mol . The hydrochloride salt form enhances aqueous solubility compared to the free base, making it advantageous for pharmaceutical applications . This compound is primarily utilized as a high-purity intermediate in drug discovery, particularly for synthesizing active pharmaceutical ingredients (APIs) targeting neurological or oncological pathways .

Properties

IUPAC Name

tert-butyl 2-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2.ClH/c1-12(2,3)18-11(17)15-5-4-6-16-9(8-15)7-10(13)14-16;/h7H,4-6,8H2,1-3H3,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLOOSUQQRVUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C(=CC(=N2)N)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177263-54-4
Record name 4H-Pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylic acid, 2-amino-7,8-dihydro-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177263-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride (CAS No. 2177263-54-4) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C12H21ClN4O2
  • Molecular Weight : 288.77 g/mol
  • CAS Number : 2177263-54-4
  • Purity : ≥95%

Tert-butyl 2-amino-7,8-dihydro-4H-pyrazolo[1,5-A][1,4]diazepine derivatives have been studied for their interaction with various biological targets:

  • c-Met Inhibition : Compounds similar to this structure have shown promising inhibition of the c-Met protein kinase, which is implicated in cancer progression. For example, derivatives have been reported to exhibit IC50 values in the low micromolar range .
  • GABA Receptor Modulation : Some studies suggest that related pyrazolo compounds may act as allosteric modulators of GABA receptors, which could have implications for neurological disorders .
  • BACE-1 Inhibition : The compound has also been explored for its potential in inhibiting beta-secretase (BACE-1), an important target in Alzheimer's disease research .

Pharmacological Profiles

The pharmacological profiles of Tert-butyl 2-amino compounds indicate a range of activities:

Activity TypeDescriptionReference
c-Met InhibitionPotent inhibition with low micromolar IC50
GABA ModulationAllosteric effects on GABA receptors
BACE-1 InhibitionPotential for Alzheimer’s treatment

Study on c-Met Inhibition

A study published in Molecules demonstrated that specific derivatives of pyrazolo compounds exhibited significant inhibition of c-Met activity in vitro. The most potent compound showed an IC50 value of 0.005 µM, indicating its potential as a therapeutic agent against cancers driven by c-Met signaling pathways .

Neuropharmacological Effects

Research investigating the neuropharmacological effects of similar compounds highlighted their potential as anxiolytics due to their modulation of GABA receptors. This was evidenced by behavioral assays in rodent models that showed reduced anxiety-like behaviors following administration of the compounds .

Comparison with Similar Compounds

Tert-Butyl 2-(Hydroxymethyl)-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate

  • Structural Difference: Replacement of the amino group with a hydroxymethyl moiety.
  • This modification may alter metabolic stability and receptor interactions .
  • Applications : Used in medicinal chemistry for prodrug development due to its hydroxyl group’s reactivity .

Tert-Butyl 3-Bromo-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate (CAS: 1196154-25-2)

  • Structural Difference : Bromine substitution at position 3 and a pyrazine ring instead of diazepine.
  • Impact : Bromine enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. The pyrazine core may confer distinct electronic properties affecting binding to biological targets .
  • Applications : Intermediate in synthesizing kinase inhibitors .

Benzodiazepine and Imidazole Derivatives

Ro 15-4513 (Imidazobenzodiazepinone)

  • Structural Difference : A benzodiazepine derivative with an imidazole ring.
  • Functional Comparison : Binds to diazepam-insensitive (DZ-IS) GABAA receptor subtypes, unlike classical benzodiazepines. This highlights the role of heterocyclic frameworks in modulating receptor specificity .
  • Relevance: Demonstrates that pyrazolo-diazepines like the target compound may interact with non-canonical neurotransmitter receptors, warranting further study .

Imidazole-Based tert-Butyl Carbamates

  • Examples :
    • 4-[(tert-Butoxy)Carbonyl]Piperazinyl Carbonyl Imidazole ()
    • 5-[(tert-Butoxy-S-Lysyl)Carbonyl]-1H-Imidazole ()
  • Structural Difference : Imidazole cores with tert-butyl carbamate side chains.
  • Impact: The imidazole ring’s acidity (pKa ~7) contrasts with the pyrazolo-diazepine’s basic amino group, influencing pH-dependent solubility and target engagement .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility (HCl Salt) Primary Applications
Target Compound (CAS: 2177263-54-4) 288.77 Amino, tert-butyl carbamate High in water API Intermediate
Hydroxymethyl Analog (sc-338664) ~266.3 (estimated) Hydroxymethyl Moderate Prodrug synthesis
Ro 15-4513 ~315 (estimated) Imidazole, benzodiazepine Low GABAA receptor studies
tert-Butyl 3-Bromo-Pyrazolo-Pyrazine 302.17 Bromine, pyrazine Low Kinase inhibitor synthesis

Research Findings and Implications

  • Safety Profile : The hydrochloride salt requires stringent handling (e.g., P210, P304+P312 precautions) due to respiratory and dermal irritation risks, comparable to other tert-butyl carbamates .
  • Market Status : Discontinued commercial availability () contrasts with active production of analogues like sc-338664, indicating shifting R&D priorities .

Q & A

[Basic] What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves Boc-protection of the diazepine ring followed by cyclization via nucleophilic substitution or transition-metal-catalyzed coupling. Key parameters include:

  • Temperature: Lower temperatures (0–5°C) minimize side reactions during Boc deprotection .
  • Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) improve ring-closing efficiency in pyrazole-diazepine formation .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance intermediate solubility but may require post-reaction purification via column chromatography to remove residual solvents .
    Optimization Tip: Use Design of Experiments (DoE) to systematically vary parameters (e.g., time, stoichiometry) and identify optimal conditions .

[Basic] Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (600 MHz, DMSO-d₆) resolves proton environments in the pyrazolo-diazepine core. Chemical shifts for the tert-butyl group typically appear at ~1.4 ppm (¹H) and 28 ppm (¹³C) .
  • HPLC-MS: Reverse-phase C18 columns (ACN/water gradient) with ESI-MS detect impurities; optimize flow rate (0.5–1.0 mL/min) to separate diastereomers .
  • XRD: Single-crystal X-ray diffraction confirms stereochemistry but requires high-purity crystals grown via slow evaporation in ethyl acetate .

[Advanced] How can factorial design optimize multi-step synthesis, considering variables like catalysts and solvents?

Methodological Answer:
A 2³ factorial design evaluates three factors (catalyst type, solvent polarity, temperature) across two levels (Table 1):

FactorLevel 1Level 2
CatalystPd(OAc)₂CuI
SolventDMFTHF
Temperature (°C)2580
Analysis: ANOVA identifies interactions (e.g., Pd/DMF at 80°C maximizes yield). Response surface methodology (RSM) refines optimal conditions .

[Advanced] What strategies resolve contradictions in stability data under varying pH or temperature?

Methodological Answer:

  • Controlled Degradation Studies: Incubate the compound at 40°C/75% RH (ICH guidelines) and analyze degradation products via LC-MS. Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life .
  • Theoretical Frameworks: Apply the Eyring equation to correlate pH-dependent hydrolysis rates with transition-state theory, reconciling discrepancies between experimental and predicted stability .

[Advanced] How do computational models predict reactivity, and what validation experiments are required?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for ring-opening reactions. Compare HOMO-LUMO gaps to experimental Hammett substituent constants .
  • Validation: Synthesize derivatives with electron-withdrawing groups (e.g., -NO₂) and measure reaction rates via stopped-flow spectroscopy. Correlate computational ΔG‡ with experimental activation energies .

[Advanced] What challenges arise in establishing structure-activity relationships (SAR), and how to design experiments to address them?

Methodological Answer:

  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the diazepine NH). Validate via alanine scanning mutagenesis in target proteins .
  • SAR Workflow:
    • Synthesize analogs with modifications to the pyrazole ring (e.g., halogenation).
    • Test in vitro bioactivity (IC₅₀) and correlate with computed electrostatic potential surfaces .

[Advanced] How to analyze degradation pathways using mass spectrometry and isotopic labeling?

Methodological Answer:

  • HRMS/MS Fragmentation: Identify cleavage patterns (e.g., loss of tert-butyl group [M-56]+) in Q-TOF spectra. Compare with synthetic standards .
  • Isotopic Labeling: Introduce ¹³C at the carboxylate position. Track degradation via isotopic enrichment ratios in LC-MS to distinguish hydrolytic vs. oxidative pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride
Reactant of Route 2
Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.